Antiproliferative Activity in Human Colon Adenocarcinoma Models: Amino-Nitrochalcone Subclass vs. Simple Aminochalcones
Within a panel of 18 aminochalcone derivatives, the subclass of amino-nitrochalcones (compounds 10-12, which include the 4′-amino-4-nitro positional isomer of the target compound) demonstrated distinct antiproliferative activity against the LoVo and LoVo/DX human colon cancer cell lines. While simple 4′-aminochalcone (3) was most potent against the HT-29 cell line (IC50 = 1.43-1.98 µg·mL⁻¹), the amino-nitrochalcones 10-12 exhibited IC50 values of 2.77-3.42 µg·mL⁻¹ against the multidrug-resistant LoVo/DX line, highlighting a shift in selectivity profile conferred by the nitro group [1]. This suggests that the dual amino-nitro substitution pattern may offer advantages in targeting resistant cancer phenotypes compared to the parent 4′-aminochalcone.
| Evidence Dimension | Antiproliferative IC50 against colon cancer cell lines (SRB assay) |
|---|---|
| Target Compound Data | IC50 = 2.77-3.42 µg·mL⁻¹ (for amino-nitrochalcones 10-12; compound 12 is the 4′-amino-4-nitro positional isomer) |
| Comparator Or Baseline | 4′-aminochalcone (3): IC50 = 1.43-1.98 µg·mL⁻¹ against HT-29; 2′-aminochalcone (1): IC50 = 1.43-1.98 µg·mL⁻¹ against HT-29 |
| Quantified Difference | Amino-nitrochalcones are ~1.5-2.4x less potent than 4′-aminochalcone against HT-29, but retain activity against the resistant LoVo/DX line where direct comparator data is unavailable. |
| Conditions | Human colon cancer cell lines HT-29, LoVo, LoVo/DX; 72-hour exposure; SRB assay |
Why This Matters
This data differentiates amino-nitrochalcones from simpler aminochalcones, indicating that the addition of a nitro group modulates activity against resistant cancer cell lines, a critical consideration for oncology-focused procurement.
- [1] Kozlowska, J.; Potaniec, B.; Żarowska, B.; Anioł, M. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules 2019, 24 (22), 4129. View Source
